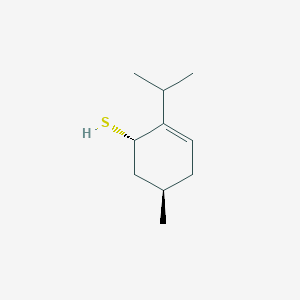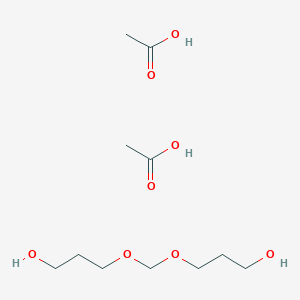![molecular formula C9H12Cl2NO6P B14563099 Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 61736-86-5](/img/structure/B14563099.png)
Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphonate group, two chloroethyl groups, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride to form bis(2-chloroethyl)phosphite. This intermediate is then reacted with 5-nitrofurfural to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage bacterial cells. Additionally, the chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cellular dysfunction and death .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate: Similar structure but with a hydroxyl group instead of a hydrogen atom on the phosphonate.
5-Nitrofuran-2-carbaldehyde: Contains the nitrofuran moiety but lacks the phosphonate and chloroethyl groups.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with an acetyl group instead of the phosphonate and chloroethyl groups.
Uniqueness
Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate is unique due to the combination of the nitrofuran moiety with the phosphonate and chloroethyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61736-86-5 |
|---|---|
Molecular Formula |
C9H12Cl2NO6P |
Molecular Weight |
332.07 g/mol |
IUPAC Name |
2-[bis(2-chloroethoxy)phosphorylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C9H12Cl2NO6P/c10-3-5-16-19(15,17-6-4-11)7-8-1-2-9(18-8)12(13)14/h1-2H,3-7H2 |
InChI Key |
OABOVYWWYFIHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)

![1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis-](/img/structure/B14563053.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid](/img/structure/B14563057.png)








